molecular formula C21H29N5O3 B7547727 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea

1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea

Numéro de catalogue B7547727
Poids moléculaire: 399.5 g/mol
Clé InChI: URUAPNBOMNOWDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. This compound belongs to the class of lipoate analogs and has been shown to exhibit potent anticancer activity against a broad range of cancer types.

Mécanisme D'action

The mechanism of action of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea involves the inhibition of mitochondrial energy metabolism by targeting two key enzymes, namely, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea disrupts the energy production pathway in cancer cells, leading to the induction of apoptosis and cell death.
Biochemical and Physiological Effects:
1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea has been shown to exhibit several biochemical and physiological effects in cancer cells. These include the inhibition of ATP production, the induction of oxidative stress, the activation of caspases, and the downregulation of anti-apoptotic proteins. 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea has also been shown to modulate the expression of several genes involved in cancer cell survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea is its poor solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

Several future directions have been proposed for the development of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea as a cancer therapy. These include the investigation of its efficacy in combination with other chemotherapeutic agents, the development of novel formulations to improve its solubility, and the identification of biomarkers to predict patient response to treatment. Additionally, further studies are needed to elucidate the mechanism of action of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea and to optimize its dosing and administration protocols.
Conclusion:
In conclusion, 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea is a novel anticancer agent that has shown promising results in preclinical and clinical studies. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy with minimal side effects. Further research is needed to fully understand its mechanism of action and to optimize its dosing and administration protocols.

Méthodes De Synthèse

The synthesis of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea involves the reaction of two key precursors, namely, cyclohexyl isocyanate and 2-oxo-3H-benzimidazole-1-carboxylic acid, followed by the addition of piperidine and ethyl isocyanate. The resulting compound is then purified by column chromatography to obtain 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea in high yield and purity.

Applications De Recherche Scientifique

1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea has been extensively studied for its anticancer activity and has shown promising results in preclinical and clinical trials. Several studies have demonstrated the ability of 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea to selectively target cancer cells by inhibiting mitochondrial energy metabolism, leading to the induction of apoptosis and cell death. 1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.

Propriétés

IUPAC Name

1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c27-19(14-22-20(28)23-15-6-2-1-3-7-15)25-12-10-16(11-13-25)26-18-9-5-4-8-17(18)24-21(26)29/h4-5,8-9,15-16H,1-3,6-7,10-14H2,(H,24,29)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUAPNBOMNOWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.